molecular formula C12H20N2O B2916393 (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025600-70-7

(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2916393
CAS No.: 1025600-70-7
M. Wt: 208.305
InChI Key: MIYKUQGFFPJPNS-HJWRWDBZSA-N
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Description

(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its unique structure, which includes a tert-butylamino group and a nitrile group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of tert-butylamine with a suitable precursor, such as a ketone or aldehyde, under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imine intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery and other applications.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its reactivity can help elucidate the mechanisms of various biological processes.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitrile and tert-butylamino groups may impart biological activity that could be harnessed in drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the tert-butylamino group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butanesulfinamide: Known for its use in asymmetric synthesis, tert-butanesulfinamide shares the tert-butyl group but differs in its overall structure and reactivity.

    tert-Butyl nitrite: Used in nitrogen transfer reactions, tert-butyl nitrite also features the tert-butyl group but has distinct chemical properties and applications.

Uniqueness

(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of functional groups, which confer specific reactivity patterns and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2,3)10(15)9(7-13)8-14-12(4,5)6/h8,14H,1-6H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYKUQGFFPJPNS-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC(C)(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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